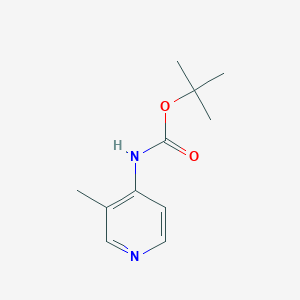

tert-butyl N-(3-methylpyridin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-methylpyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPXITSRAQPKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The amine reacts with Boc₂O in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, catalyzed by 4-dimethylaminopyridine (DMAP). The general reaction is:

Key Conditions

-

Solvent : THF or DCM (anhydrous)

-

Catalyst : DMAP (1–5 mol%)

-

Temperature : 0°C to room temperature (2–24 hours)

-

Workup : Aqueous extraction, drying (Na₂SO₄), and chromatography

Yield and Purity

In a representative procedure, 4-amino-3-methylpyridine (1.0 g, 8.2 mmol) and DMAP (0.1 g, 0.82 mmol) in THF (20 mL) were treated with Boc₂O (2.1 g, 9.8 mmol) at 0°C for 2 hours. After extraction with ethyl acetate and purification, the product was isolated in 85% yield.

Alternative Synthesis via Coupling Reactions

For cases where the amine is inaccessible, coupling strategies using activated intermediates provide an alternative.

HATU-Mediated Coupling

The carboxylic acid derivative of tert-butyl carbamate is coupled with 3-methylpyridin-4-amine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU):

Key Conditions

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Base : N,N-Diisopropylethylamine (DIPEA)

-

Coupling Agent : HATU (1.2 equiv)

-

Temperature : Room temperature (12–24 hours)

Yield and Purity

In one protocol, 3-methylpyridin-4-amine (0.5 g, 4.1 mmol) and HATU (2.3 g, 6.1 mmol) in DMF (10 mL) yielded the product at 60% after reverse-phase chromatography.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, flow reactors enable efficient mixing and heat transfer:

-

Residence Time : 10–30 minutes

-

Temperature : 50–80°C

-

Catalyst : Immobilized DMAP on silica

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Boc Protection | 85 | 98 | Low | High |

| HATU Coupling | 60 | 95 | High | Moderate |

The Boc protection method is preferred for its simplicity and cost-effectiveness, while coupling reactions are reserved for specialized substrates.

Optimization Strategies

Solvent Screening

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(3-methylpyridin-4-yl)carbamate serves as a pharmacophore in the design of various drugs. Its structural features allow it to interact with biological targets effectively, making it valuable in the development of:

- Anticancer Agents : Compounds with similar structures have been explored for their potential to inhibit specific cancer pathways, particularly those involving kinases like p38 MAPK .

- Antimicrobial Agents : Research indicates that derivatives of pyridine-based carbamates exhibit antimicrobial properties, potentially leading to new treatments for bacterial infections .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for:

- Building Blocks : It can act as a precursor for synthesizing other nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals .

- Protecting Groups : The tert-butyl group can serve as a protecting group for amines during multi-step synthesis processes, allowing chemists to selectively modify other functional groups .

Case Study 1: Development of p38 MAP Kinase Inhibitors

A study focused on the design of p38 MAP kinase inhibitors utilized derivatives of pyridine-based carbamates, including this compound. These compounds demonstrated promising inhibitory activity against p38 MAPK, which is implicated in inflammatory responses and cancer progression. The research highlighted the importance of structural modifications to enhance potency and selectivity .

Case Study 2: Synthesis of Antimicrobial Compounds

Another research initiative involved synthesizing a series of carbamate derivatives based on pyridine structures. This compound was identified as a key intermediate that facilitated the formation of compounds with significant antimicrobial activity against Gram-positive bacteria. The study underscored the potential of pyridine derivatives in developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can be removed under specific conditions, such as treatment with strong acids or heat, to reveal the free amine group .

Comparison with Similar Compounds

tert-Butyl 4-methylpyridin-2-ylcarbamate (I)

- Structure : Boc group at the 2-position of a 4-methylpyridine ring.

- Key Differences :

tert-Butyl (4-chloropyridin-2-yl)carbamate

- Structure : Chloro substituent at the 4-position of a 2-pyridinyl ring.

- Key Differences :

tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate

- Structure : Fluorine atom on the pyridine ring and a methylene linker.

- Key Differences :

Heterocyclic Variations

tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate

- Structure : Piperidine ring with stereospecific methyl and Boc groups.

- Key Differences :

tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate

- Structure : Cyclohexyl-Boc group linked to a benzimidazolone core.

- Key Differences :

Substituent Effects on Physicochemical Properties

Biological Activity

tert-butyl N-(3-methylpyridin-4-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C11H16N2O2

- Molecular Weight : Approximately 208.26 g/mol

- Structural Features : The compound consists of a tert-butyl group linked to a carbamate moiety and a pyridine ring, which contributes to its unique biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Notably, it has shown efficacy against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecium (VRE)

These findings suggest that the compound may serve as a lead candidate for antibiotic development due to its selective toxicity towards bacterial cells while maintaining low cytotoxicity to mammalian cells.

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial cell membranes and specific enzymes. This interaction disrupts essential cellular functions, leading to bacterial cell death. Understanding these mechanisms is crucial for optimizing its pharmacological profile and therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit bacterial growth effectively. For example, assays conducted on various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.5 µg/mL |

| Vancomycin-resistant Enterococcus faecium | 1 µg/mL |

These results indicate that the compound possesses potent antibacterial activity, making it a candidate for further development in antibiotic therapies.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest:

- High oral bioavailability

- Rapid clearance from systemic circulation

These characteristics are favorable for therapeutic applications but require further investigation to optimize dosing regimens and minimize side effects .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Tert-butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate | Potential neuroprotective effects | Contains an amino group |

| Tert-butyl N-[cis-(3-fluoropiperidin-4-yl)]carbamate | Enhanced activity against specific targets | Incorporates a fluorine atom |

| Tert-butyl (3-amino-pyridin-4-yl)carbamate | Antimicrobial properties | Features a pyridine ring |

This table illustrates how variations in structure can influence biological activity and therapeutic potential, emphasizing the unique profile of this compound .

Future Directions in Research

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets.

- In Vivo Efficacy : Animal studies to assess the therapeutic potential and safety profile in living organisms.

- Structural Modifications : Synthesis of analogs to enhance potency and selectivity against specific pathogens.

Q & A

Basic Research Question

- Storage : Store at –20°C under nitrogen in amber vials to prevent photodegradation and moisture absorption .

- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to strong acids/bases, which cleave the Boc group .

- Safety : Despite low acute toxicity (non-GHS classified), wear nitrile gloves and PPE to minimize skin contact. Ventilation is critical to avoid inhalation of fine powders .

How can stereochemical outcomes be controlled during derivatization of this compound?

Advanced Research Question

Stereocontrol is critical when functionalizing the pyridine ring or modifying the carbamate group. Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct enantioselective alkylation .

- Catalytic asymmetric synthesis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to install substituents .

- Chromatographic resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) .

What analytical methods are most effective for quantifying trace impurities in this compound?

Basic Research Question

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm. Limit of detection (LOD) ≈ 0.1% .

- LC-MS/MS : Identify byproducts (e.g., de-Boc derivatives) via high-resolution mass spectrometry (HRMS) .

- Karl Fischer titration : Quantify moisture content (<0.5% w/w) to ensure stability .

How do structural modifications to the pyridine ring affect the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The 3-methyl group on pyridine influences regioselectivity in reactions like Suzuki-Miyaura coupling:

- Electronic effects : Methyl at the 3-position deactivates the ring, requiring harsher conditions (e.g., Pd(dppf)Cl₂, 80°C) for C–H functionalization .

- Steric effects : Substituents at the 4-position (near the carbamate) hinder nucleophilic attack. Computational modeling (DFT) predicts steric maps for reaction optimization .

What strategies mitigate side reactions during Boc deprotection of this compound?

Advanced Research Question

Boc removal with TFA in DCM often generates tert-butyl trifluoroacetate byproducts. Mitigation strategies:

- Alternative deprotection : Use HCl/dioxane (4 M, 0°C) to minimize side reactions .

- Scavengers : Add triisopropylsilane (TIPS) to quench tert-butyl cations .

- Workup optimization : Neutralize with aqueous NaHCO₃ immediately post-deprotection to isolate the free amine .

How can researchers validate the compound’s identity and purity without commercial reference standards?

Basic Research Question

- Spectral libraries : Compare ¹H/¹³C NMR with simulated spectra (e.g., MNova or ACD/Labs) .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- 2D NMR (COSY, HSQC) : Assign all protons and carbons to exclude structural isomers .

What computational tools predict the compound’s solubility and partition coefficient (logP)?

Advanced Research Question

- Solubility : Use Schrodinger’s QikProp or ALOGPS 2.1 to estimate aqueous solubility (predicted ~0.1 mg/mL) .

- logP : Molecular dynamics (MD) simulations with GAFF forcefield provide logP ≈ 2.3, validated via shake-flask experiments .

How can reaction scalability be optimized without compromising enantiomeric excess (ee)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.